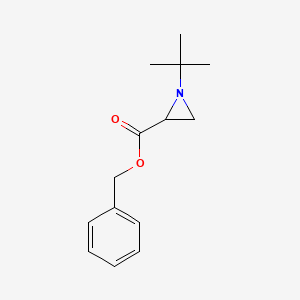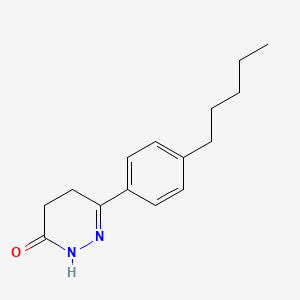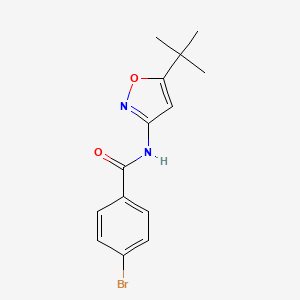
Benzyl 1-tert-butylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-tert-butylaziridine-2-carboxylate is a chemical compound known for its unique structure and reactivity. It features an aziridine ring, which is a three-membered nitrogen-containing ring, making it a valuable intermediate in organic synthesis. The presence of the benzyl and tert-butyl groups further enhances its stability and reactivity, making it a versatile compound in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-tert-butylaziridine-2-carboxylate typically involves the reaction of tert-butyl aziridine-2-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1-tert-butylaziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxazolidinones or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones and other nitrogen-containing heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted aziridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-tert-butylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl 1-tert-butylaziridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is highly strained, making it susceptible to ring-opening reactions. The benzyl and tert-butyl groups can influence the reactivity and selectivity of the compound in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl aziridine-2-carboxylate: Lacks the tert-butyl group, making it less stable and reactive.
tert-Butyl aziridine-2-carboxylate: Lacks the benzyl group, affecting its reactivity and applications.
Aziridine-2-carboxylate derivatives: Various derivatives with different substituents can have distinct reactivity and applications.
Uniqueness
Benzyl 1-tert-butylaziridine-2-carboxylate is unique due to the presence of both benzyl and tert-butyl groups, which enhance its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Eigenschaften
IUPAC Name |
benzyl 1-tert-butylaziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)15-9-12(15)13(16)17-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSVNDPLBKXYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5243761.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5243789.png)
![N-[bis(trichloromethyl)phosphanyl]-N-methylaniline](/img/structure/B5243793.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide](/img/structure/B5243795.png)

![ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5243802.png)
![ethyl 4-(4-methoxyphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5243824.png)

![17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5243847.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5243851.png)
![4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B5243862.png)
![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B5243875.png)

![2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5243885.png)
